molecular formula C10H13BrClNS B1447725 3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride CAS No. 1864052-09-4

3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride

Cat. No. B1447725
M. Wt: 294.64 g/mol
InChI Key: CXBWUGRNGFVNBW-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1864052-09-4 . It has a molecular weight of 294.64 . The compound is in powder form and is stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12BrNS.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 294.64 .

Scientific Research Applications

Chemical Synthesis and Reactivity

3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride and its derivatives play a significant role in chemical synthesis. For example, they have been used in the creation of tetrakis-sulfanyl-substituted [3]-cumulenes and functionalized thiophenes, which are essential in synthesizing specialized chemical structures (Rahimi, Gjikaj, & Schmidt, 2009). Furthermore, compounds related to 3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride have been used in synthesizing transparent aromatic polyimides, which are materials with high refractive indices and small birefringences, making them suitable for advanced optical applications (Tapaswi et al., 2015).

Microbiological Activity

In the field of microbiology, derivatives of 3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride have been explored for their potential bacteriostatic and antituberculosis activity. Certain compounds synthesized from this chemical have shown significant activity against bacteria and tuberculosis, indicating its potential in developing new antimicrobial agents (Miszke et al., 2008).

Photodynamic Therapy

Sulfanyl derivatives related to 3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride have been studied for their application in photodynamic therapy (PDT) for cancer treatment. These derivatives, especially when incorporated into specific liposomal formulations, have shown high activity in photodynamic therapy, making them potential candidates for cancer treatment (Piskorz et al., 2017).

Organic Material Synthesis

This compound also plays a role in the synthesis of other organic materials. For instance, derivatives of 3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride have been used to create various complex organic structures such as benzothiophenes and pyridine derivatives, which are important in creating novel materials with specific properties for diverse applications (Zhao, Alami, & Provot, 2017).

Antimicrobial and Antituberculosis Agents

Finally, the compound and its derivatives have been explored for their potential as antimicrobial and antituberculosis agents. Some derivatives have been tested and found effective against Mycobacterium tuberculosis, suggesting their potential use in the development of new treatments for tuberculosis (Raju et al., 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(4-bromophenyl)sulfanylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNS.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBWUGRNGFVNBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1SC2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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